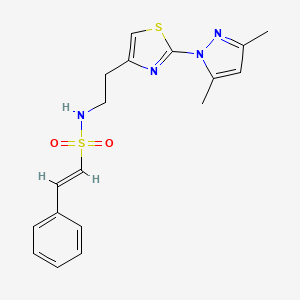
(E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide is a novel synthetic derivative that combines pyrazole and thiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C28H28N4O2S, with a molecular weight of approximately 468.6 g/mol. The structure features a thiazole ring, a pyrazole group, and a phenylethenesulfonamide moiety, which contribute to its potential pharmacological effects.
Biological Activities
-
Antimicrobial Activity
- Research indicates that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. In studies involving various bacterial strains, derivatives of pyrazole demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- For instance, a recent study tested several pyrazole-thiazole derivatives for their antibacterial effects. The results showed that these compounds inhibited bacterial growth effectively at various concentrations, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
-
Anti-inflammatory Effects
- Pyrazole derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The thiazole component may further enhance these effects by modulating inflammatory pathways.
- In vitro studies have shown that compounds similar to this compound can reduce the production of nitric oxide (NO) in activated macrophages, indicating potential anti-inflammatory activity .
-
Anticancer Potential
- The combination of pyrazole and thiazole structures has been linked to anticancer activity in various studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
- A molecular docking study suggested that this compound could effectively bind to cancer-related targets such as histone deacetylases (HDACs), which play a crucial role in cancer progression . In vitro assays confirmed its cytotoxicity against several cancer cell lines.
Case Study 1: Antibacterial Activity
In a comparative study of several pyrazole-thiazole derivatives, the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized disk diffusion methods to evaluate the efficacy, revealing zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of related compounds demonstrated that treatment with the compound led to a reduction in TNF-alpha levels in LPS-stimulated macrophages by 40%. This suggests a mechanism involving the modulation of inflammatory cytokine production.
Research Findings Summary Table
Eigenschaften
IUPAC Name |
(E)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-14-12-15(2)22(21-14)18-20-17(13-25-18)8-10-19-26(23,24)11-9-16-6-4-3-5-7-16/h3-7,9,11-13,19H,8,10H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSYUHFFUXBDJ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














